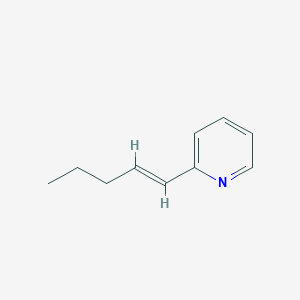
2-((E)-1-Pentenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-1-Pentenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor, and it has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 2-((E)-1-Pentenyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-((E)-1-Pentenyl)pyridine has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-((E)-1-Pentenyl)pyridine are diverse and depend on the specific application. In medicinal chemistry, 2-((E)-1-Pentenyl)pyridine has been shown to exhibit antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((E)-1-Pentenyl)pyridine in lab experiments is its high yield and purity, which makes it a reliable and efficient building block for the synthesis of more complex compounds. Additionally, 2-((E)-1-Pentenyl)pyridine has been extensively studied, and its properties and applications are well understood. However, one limitation of using 2-((E)-1-Pentenyl)pyridine is its strong odor, which can make it difficult to work with in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-((E)-1-Pentenyl)pyridine. One direction is the development of new drugs based on the antitumor, anti-inflammatory, and antiviral activities of 2-((E)-1-Pentenyl)pyridine. Another direction is the synthesis of new metal complexes using 2-((E)-1-Pentenyl)pyridine as a ligand, with potential applications in catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-((E)-1-Pentenyl)pyridine and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-((E)-1-Pentenyl)pyridine can be achieved through several methods, including the reaction of 2-bromo-1-pentene with pyridine in the presence of a palladium catalyst, or the reaction of 2-chloro-1-pentene with sodium pyridine in the presence of a phase-transfer catalyst. Both methods result in the formation of 2-((E)-1-Pentenyl)pyridine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-((E)-1-Pentenyl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2-((E)-1-Pentenyl)pyridine has been used in organic synthesis as a building block for the synthesis of more complex compounds. In material science, 2-((E)-1-Pentenyl)pyridine has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
103030-59-7 |
|---|---|
Produktname |
2-((E)-1-Pentenyl)pyridine |
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
InChI-Schlüssel |
QUBGFUVITBEKID-QPJJXVBHSA-N |
Isomerische SMILES |
CCC/C=C/C1=CC=CC=N1 |
SMILES |
CCCC=CC1=CC=CC=N1 |
Kanonische SMILES |
CCCC=CC1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(1-pentenyl)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



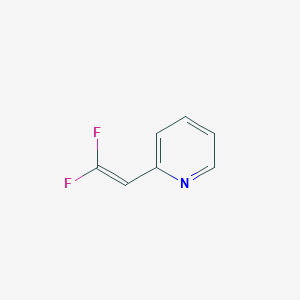
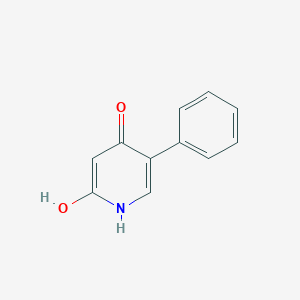
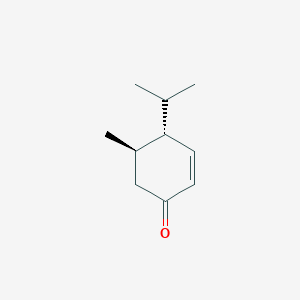
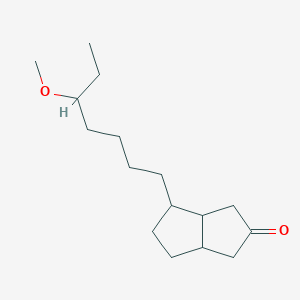
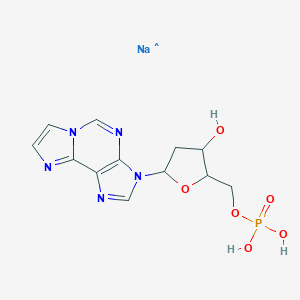
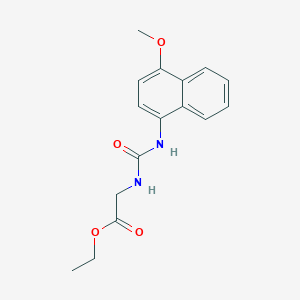
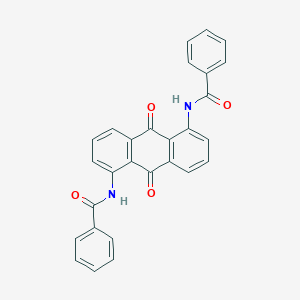


![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)